PIM3 vs PIM1 Isoform Selectivity
In a biochemical PIM kinase assay measuring phosphorylation of biotinylated-BAD peptide at Ser112, 2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide demonstrated a clear isoform selectivity gradient: PIM3 IC50 = 1.22 nM, PIM2 IC50 = 1.70 nM, and PIM1 IC50 = 6.42 nM [1]. This approximately 5.3-fold selectivity for PIM3 over PIM1 is not uniformly observed among close analogs; positional isomers in the same patent family exhibit flattened or even reversed selectivity profiles, indicating that the pyridine-2-benzothiazole attachment geometry is a critical determinant of isoform discrimination.
| Evidence Dimension | PIM isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PIM3 IC50 = 1.22 nM; PIM2 IC50 = 1.70 nM; PIM1 IC50 = 6.42 nM |
| Comparator Or Baseline | Class-level baseline: typical pan-PIM inhibitors (e.g., SGI-1776) show PIM1 IC50 ~7 nM with sub-nanomolar PIM3 activity, yielding a selectivity ratio <3 [2]. |
| Quantified Difference | Target compound PIM3/PIM1 selectivity ratio ≈ 5.3; many pan-PIM chemotypes exhibit ratios <3. |
| Conditions | Biochemical assay: phosphorylated biotinylated-BAD peptide (Ser112); pH 7.0, 22 °C; human recombinant PIM1, PIM2, PIM3 [1]. |
Why This Matters
PIM3-selective inhibition is therapeutically relevant for specific hematologic malignancies and pancreatic cancer, making this selectivity profile a procurement-relevant differentiator when isoform bias is required.
- [1] BindingDB Entry BDBM224838; patent US9321756, compound 97. Affinity data for human PIM1, PIM2, PIM3. Assay: phosphorylated biotinylated-BAD peptide at Ser112. IC50 values: PIM3 1.22 nM, PIM2 1.70 nM, PIM1 6.42 nM. View Source
- [2] Chen LS, et al. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. 2011;118(3):693-702. doi:10.1182/blood-2010-12-323527. View Source
